molecular formula C25H27N2O6- B12324657 (2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Cat. No.: B12324657
M. Wt: 451.5 g/mol
InChI Key: FJEXPICLVWOJSE-QVKFZJNVSA-M
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Description

1,2-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4R)- is a complex organic compound with the molecular formula C24H27NO5. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity .

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4R)- is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The 1,1-dimethylethoxycarbonyl and 9H-fluoren-9-ylmethyl ester groups play crucial roles in these interactions, facilitating binding and reactivity. The pathways involved often include enzymatic catalysis and receptor-mediated processes .

Comparison with Similar Compounds

Similar compounds to 1,2-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4R)- include:

  • 1,2-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2-methyl 1-(phenylmethyl) ester, (2S,4S)-
  • 1,2-Pyrrolidinedicarboxylic acid, 4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-, 1-(9H-fluoren-9-ylmethyl) 2-methyl ester, (2S,4R)-

These compounds share similar structural features but differ in specific functional groups, leading to variations in their reactivity and applications .

Properties

Molecular Formula

C25H27N2O6-

Molecular Weight

451.5 g/mol

IUPAC Name

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/p-1/t15-,21-/m1/s1

InChI Key

FJEXPICLVWOJSE-QVKFZJNVSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Origin of Product

United States

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